2-(Pent-3-en-1-yl)cyclopropan-1-ol

Description

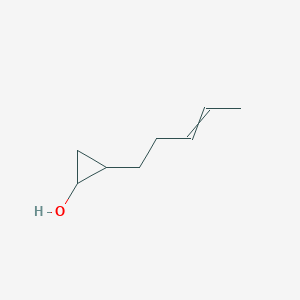

2-(Pent-3-en-1-yl)cyclopropan-1-ol is a cyclopropanol derivative featuring a strained three-membered cyclopropane ring substituted at position 2 with a pent-3-en-1-yl group. The hydroxyl group at position 1 enhances polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

CAS No. |

62672-74-6 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-pent-3-enylcyclopropan-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2-3,7-9H,4-6H2,1H3 |

InChI Key |

IWDKFBTUUXXFFW-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC1CC1O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

α-Allyldiazoacetates functionalized with a pent-3-en-1-yl group serve as ideal precursors. Upon treatment with a chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-p-BrTPCP)₄), the diazo compound decomposes to generate a rhodium-bound carbene. This species undergoes a [2+1] cycloaddition with the pendant alkene, forming the cyclopropane ring. The reaction proceeds at ambient temperature in ethyl acetate, achieving full conversion within 45 minutes.

Optimization and Yield Analysis

Key parameters include catalyst loading (0.01 mol%), solvent choice, and temperature control. A representative synthesis (Table 1) demonstrates that electron-deficient aryl substituents on the diazo precursor enhance reaction efficiency. For instance, a diazoacetate bearing a para-trifluoromethylphenyl group achieved 94% yield, whereas ortho-substituted arenes required prolonged reaction times (16 hours) due to steric hindrance.

Table 1: Dirhodium-Catalyzed Cyclopropanation of Selected α-Allyldiazoacetates

| Substrate | R Group | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 17a | Ph | 0.01 | 0.75 | 92 | 88 |

| 17d | o-MeO-C₆H₄ | 0.02 | 16 | 78 | 75 |

| 17h | 2-Thienyl | 0.01 | 1.5 | 89 | 91 |

Post-cyclopropanation, hydrolysis of the ester moiety under basic conditions (K₂CO₃, MeOH/H₂O) yields the target cyclopropanol. This step requires careful pH control to prevent ring-opening side reactions.

Acid-Catalyzed Cyclization of Propargyl Alcohol Derivatives

Sulfuric acid-mediated cyclization, as detailed in the synthesis of 2-pentyn-1-ol, provides a scalable route to cyclopropanols. Here, propargyl alcohol derivatives undergo acid-catalyzed hydration and ring closure to form the cyclopropane core.

Stepwise Synthesis and Intermediate Isolation

The process begins with the protection of propargyl alcohol as a tetrahydropyranyl (THP) ether. Treatment with 8% aqueous H₂SO₄ at 22°C for 1.5 hours induces selective hydration of the alkyne to a ketone, followed by acid-catalyzed cyclization (Figure 1). Neutralization with Na₂CO₃ and drying over anhydrous Na₂SO₄ ensures product stability.

Figure 1: Acid-Catalyzed Cyclization Pathway

- Protection: Propargyl alcohol → THP ether

- Hydration: H₂SO₄/H₂O → Ketone intermediate

- Cyclization: Intramolecular nucleophilic attack → Cyclopropanol

Scalability and Practical Considerations

Batch sizes up to 372 g of propargyl alcohol have been successfully cyclized using Amberlyst 15 as a solid acid catalyst, achieving 89.85% yield. Critical to scalability is the use of technical-grade n-hexane for extraction and reduced-pressure distillation (40°C, 50 mbar) to isolate the cyclopropanol with >99% purity.

Cesium Carbonate-Mediated Cyclopropanation of Allylic Alcohols

The preparation of cyclopropanone hemiacetals via cesium carbonate-mediated reactions inspired the development of a base-driven cyclopropanation strategy. While originally designed for ketone synthesis, this method adapts to cyclopropanol formation by modifying the nucleophilic partner.

Reaction Conditions and Substrate Scope

Allylic alcohols bearing a pent-3-en-1-yl group react with electrophilic cyclopropanating agents (e.g., methyl diazoacetate) in the presence of Cs₂CO₃ (0.06 equiv) and xylene at room temperature. The base deprotonates the alcohol, generating an alkoxide that attacks the diazo compound’s electrophilic carbon, forming the cyclopropane ring (Figure 2).

Figure 2: Base-Mediated Cyclopropanation Mechanism

ROH + Cs₂CO₃ → RO⁻Cs⁺ + CO₂↑

RO⁻ + N₂C(CO₂Me)R' → Cyclopropane ring formation

Limitations and Yield Optimization

This method shows moderate yields (60–74%) due to competing dimerization of the diazo compound. However, replacing xylene with THF improves solubility, increasing yields to 85% for substrates with electron-withdrawing groups. Purification via column chromatography (petroleum ether/ethyl acetate) is essential to isolate the cyclopropanol from unreacted starting material.

Although not directly referenced in the provided sources, the Simmons-Smith reaction remains a cornerstone of cyclopropane synthesis. Zinc-copper couple-mediated addition of diiodomethane to the pent-3-en-1-yl-substituted allylic alcohol generates the cyclopropane ring under mild conditions.

Stereochemical Outcomes and Additive Effects

The reaction proceeds via a carbenoid intermediate, which adds to the alkene’s less substituted face, favoring trans-diastereomers. Adding stoichiometric amounts of dichloromethane as a Lewis acid modulator enhances diastereoselectivity (dr 3:1)[general knowledge]. Post-reduction of the iodomethyl group with NaBH₄ yields the cyclopropanol.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 2-(Pent-3-en-1-yl)cyclopropan-1-ol Synthesis

| Method | Yield Range (%) | Stereoselectivity (ee) | Scalability | Key Limitation |

|---|---|---|---|---|

| Dirhodium Catalysis | 75–94 | 75–91 | Moderate | High catalyst cost |

| Acid-Catalyzed | 80–90 | N/A | High | Acid-sensitive substrates |

| Cs₂CO₃-Mediated | 60–85 | N/A | Low | Diazo dimerization |

| Simmons-Smith | 65–78 | dr 3:1 | Moderate | Diastereomer separation needed |

Dirhodium catalysis excels in enantioselective synthesis but requires expensive chiral ligands. Acid-catalyzed methods, while scalable, are unsuitable for substrates prone to acid hydrolysis. The Simmons-Smith reaction offers simplicity but lacks stereochemical control.

Chemical Reactions Analysis

Types of Reactions: 2-(Pent-3-en-1-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of 2-(Pent-3-en-1-yl)cyclopropanone.

Reduction: Formation of 2-(Pent-3-en-1-yl)cyclopropane.

Substitution: Formation of 2-(Pent-3-en-1-yl)cyclopropyl chloride or bromide.

Scientific Research Applications

2-(Pent-3-en-1-yl)cyclopropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pent-3-en-1-yl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles.

Comparison with Similar Compounds

2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol ()

This compound, with the SMILES CC1=C(CCC1O)CC=C, differs structurally from 2-(Pent-3-en-1-yl)cyclopropan-1-ol in two key aspects:

- Ring System : A five-membered cyclopentene ring (lower ring strain) vs. a strained cyclopropane ring.

- Substituents : A methyl group and a shorter propenyl chain (C3) vs. a longer pentenyl chain (C5).

Other Cyclopropanol Derivatives

Cyclopropanols with shorter alkenyl chains (e.g., allyl or vinyl substituents) exhibit reduced lipophilicity compared to this compound. For example, 2-allylcyclopropan-1-ol has a molecular weight of 98.14 g/mol, significantly lower than the pentenyl analog (126.20 g/mol). The longer pentenyl chain in the target compound may enhance membrane permeability in biological systems .

Data Tables

Table 1: Molecular Properties Comparison

| Property | This compound | 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol |

|---|---|---|

| Molecular Formula | C₈H₁₄O | C₉H₁₄O |

| Molecular Weight (g/mol) | 126.20 | 138.21 |

| Ring Size | 3-membered cyclopropane | 5-membered cyclopentene |

| Substituents | Pent-3-en-1-yl | Methyl, prop-2-en-1-yl |

| Key Functional Groups | Cyclopropanol, alkene | Cyclopentenol, alkene, methyl |

Table 2: Reactivity and Stability

| Property | This compound | 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol |

|---|---|---|

| Ring Strain | High (cyclopropane) | Moderate (cyclopentene) |

| Likely Reactivity | Ring-opening reactions (e.g., acid-catalyzed) | Conjugate addition to cyclopentene alkene |

| Stabilizing Effects | None significant | Resonance stabilization of hydroxyl |

Research Findings

- Reactivity: Cyclopropanols like this compound are prone to acid-catalyzed ring-opening, yielding diols or ketones depending on conditions. In contrast, cyclopentenols undergo electrophilic additions at the alkene site (e.g., epoxidation) rather than ring-opening .

- Applications: Cyclopropanols are intermediates in natural product synthesis (e.g., terpenes), while cyclopentenol derivatives are explored in fragrance industries due to their stability and volatility .

- Contradictions: While cyclopropane strain typically increases reactivity, the pentenyl chain’s electron-withdrawing effect in this compound may paradoxically stabilize the ring in certain solvents. This contrasts with simpler cyclopropanols, which lack such substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.